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molecular formula C4H7FO2 B1581243 Ethyl fluoroacetate CAS No. 459-72-3

Ethyl fluoroacetate

Cat. No. B1581243
M. Wt: 106.1 g/mol
InChI Key: VCYZVXRKYPKDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

Ethyl 2-fluoroacetate (21.0 g) in CH2Cl2 (200 mL) at −78° C. was treated dropwise over 45 min with a 1.0 M solution of diisobutylaluminum hydride in CH2Cl2 (200 mL) maintaining the internal temperature below −70° C. Stirring was continued at −78° C. for 30 minutes and then (carbethoxymethylene)triphenylphosphorane (70.0 g) was added in one portion. The reaction mixture was allowed to slowly reach room temperature while stirring overnight. It was then quenched with methanol, filtered and concentrated to give the product as a mixture of isomers (E/Z=3:1).
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3](OCC)=O.[H-].C([Al+]CC(C)C)C(C)C.[C:18]([CH:23]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:20][CH2:21][CH3:22])=[O:19]>C(Cl)Cl>[F:1][CH2:2][CH:3]=[CH:23][C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
FCC(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below −70° C
CUSTOM
Type
CUSTOM
Details
was allowed to slowly reach room temperature
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
It was then quenched with methanol
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product
ADDITION
Type
ADDITION
Details
as a mixture of isomers (E/Z=3:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FCC=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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